molecular formula C23H20N2O4 B2982746 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide CAS No. 922060-98-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide

Cat. No. B2982746
CAS RN: 922060-98-8
M. Wt: 388.423
InChI Key: FRGCPIPLRZVCPS-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Dibenzo[b,f]oxepine derivatives have been synthesized under mild conditions, demonstrating potential as tubulin polymerization inhibitors, which could be explored for cancer therapy. The study utilized sodium azide for novel substitutions, providing insights into their structural conformations and potential binding models (Krawczyk et al., 2016).
  • Research on Bulbophyllum kwangtungense isolated new dihydrodibenzoxepins with demonstrated anti-tumor activities against human tumor cell lines, suggesting their potential in developing anti-cancer agents (Wu, He, & Pan, 2006).
  • The development of serotonin-3 (5-HT3) receptor antagonists led to the identification of dibenzoxepin derivatives as potent inhibitors, contributing to the understanding of structure-activity relationships in the search for therapeutic compounds targeting the 5-HT3 receptor (Harada et al., 1995).

Antiallergic and Antitumor Properties

  • A series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives were synthesized, showing potent oral antiallergic activities and inhibitory effects on specific histamine receptors, highlighting their therapeutic potential in allergy treatment (Ohshima et al., 1992).
  • Methoxy- and hydroxy-substituted dibenz[c,e]oxepines were prepared and evaluated for their ability to inhibit tubulin polymerization and in vitro growth of leukemia cells, revealing compounds with significant cytotoxicity, which could be leveraged in cancer therapy (Edwards et al., 2011).

Antimicrobial and Antiproliferative Effects

  • Research on phenylpyrazolodiazepin-7-ones, as analogs of aminopyrazole amide scaffold, demonstrated antiproliferative effects on cancer cells, suggesting the potential of rigid analogs in melanoma treatment (Kim et al., 2011).
  • A series of thiazolidin-4-one derivatives incorporating the thiazole ring were synthesized and screened for antimicrobial activity, offering insights into new compounds for treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-8-10-21-18(12-14)25(2)23(27)17-13-15(9-11-20(17)29-21)24-22(26)16-6-4-5-7-19(16)28-3/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGCPIPLRZVCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide

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